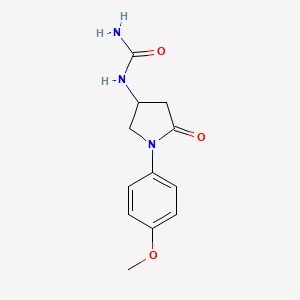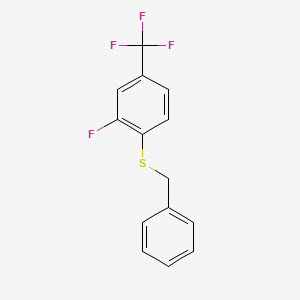![molecular formula C12H13F3N2O3 B2954244 4-{[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]oxy}butanoic acid CAS No. 695191-61-8](/img/structure/B2954244.png)
4-{[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]oxy}butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-{[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]oxy}butanoic acid” is a chemical compound with the CAS Number: 695191-61-8 . It has a molecular weight of 290.24 .
Molecular Structure Analysis
The IUPAC Name for this compound is 4-{[4-cyclopropyl-6-(trifluoromethyl)-2-pyrimidinyl]oxy}butanoic acid . The InChI Code is 1S/C12H13F3N2O3/c13-12(14,15)9-6-8(7-3-4-7)16-11(17-9)20-5-1-2-10(18)19/h6-7H,1-5H2,(H,18,19) .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Trifluoromethylated Analogues Synthesis : The synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid, involving reactions with 4-(trifluoromethyl)pyrimidin-2(1H)-ones, has been demonstrated. These compounds have potential applications in medicinal chemistry due to their unique chemical properties (Sukach et al., 2015).
Applications in Nanotechnology
- Optical Gating of Synthetic Ion Channels : A study explored the use of 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid in the optical gating of synthetic ion channels. This research holds significance for developing light-induced controlled release, sensing, and information processing applications (Ali et al., 2012).
Supramolecular Chemistry
- Dimerization of Ureidopyrimidones : Research on the strong dimerization of ureidopyrimidones via quadruple hydrogen bonding has been conducted. This study provides insights into supramolecular chemistry and the design of novel molecular structures (Beijer et al., 1998).
Drug Synthesis Process Development
- Synthesis of Voriconazole : The synthesis process of voriconazole, involving pyrimidine derivatives, has been investigated. This study is pivotal for understanding the synthesis of complex pharmaceuticals (Butters et al., 2001).
Liquid Crystal Research
- Behavior of Hydrogen-Bonded Mixtures : A study on the liquid crystal behavior of hydrogen-bonded mixtures involving pyrimidine derivatives offers new insights into materials science (Paterson et al., 2015).
Crystallography and Structural Analysis
- Crystal Structure of N-(aryl)-succinamic acids : The crystal structure of N-(aryl)-succinamic acids, including derivatives of pyrimidine, provides valuable information for crystallography and structural analysis (PrakashShet et al., 2018).
Antimicrobial Research
- Synthesis and Antimicrobial Activity of Pyrimidinone Derivatives : The synthesis and evaluation of pyrimidinone derivatives' antimicrobial activity offer potential applications in the development of new antimicrobial agents (Hossan et al., 2012).
Organocatalytic Reactions
- Organocatalytic Addition to Pyrimidin-2(1H)-ones : The study of organocatalytic reactions involving pyrimidin-2(1H)-ones contributes to the field of organic synthesis and catalysis (Sukach et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
4-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]oxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3/c13-12(14,15)9-6-8(7-3-4-7)16-11(17-9)20-5-1-2-10(18)19/h6-7H,1-5H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDDODRZTKVGCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)OCCCC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
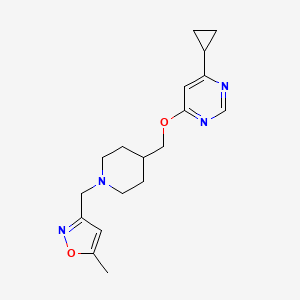
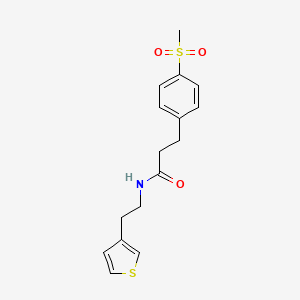
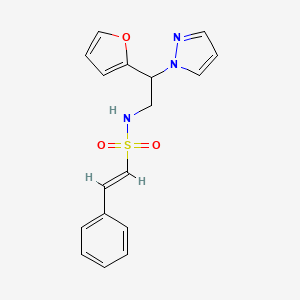


![N-(4-ethoxyphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2954170.png)
![4-{[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]methyl}benzoic acid](/img/structure/B2954171.png)
![ethyl 4-[2-(4-methoxycarbonylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2954172.png)
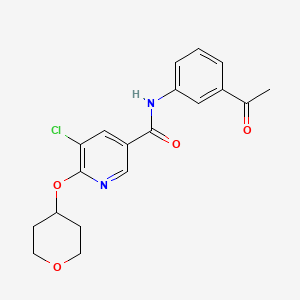


![7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2954179.png)
